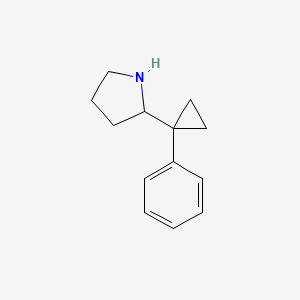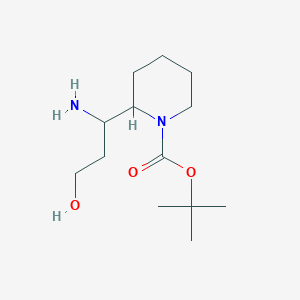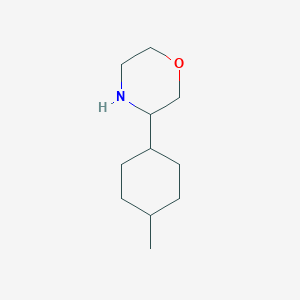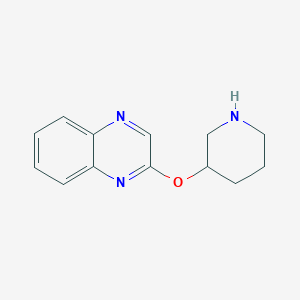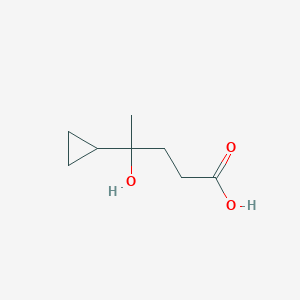
4-Cyclopropyl-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-4-hydroxypentanoic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclopropyl group attached to the fourth carbon of a pentanoic acid chain, with a hydroxyl group also attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, and subsequent acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-4-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyclopropyl-4-oxopentanoic acid.
Reduction: Formation of 4-cyclopropylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclopropyl group can impart unique steric and electronic effects, modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyvaleric acid: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbutanoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxycyclopentanoic acid: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-4-hydroxypentanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4-cyclopropyl-4-hydroxypentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(11,6-2-3-6)5-4-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
Clave InChI |
WOXOEOAGRUPLKC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



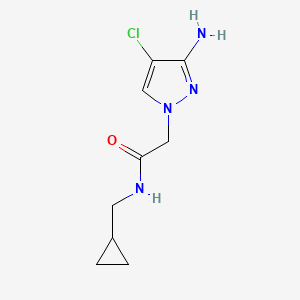
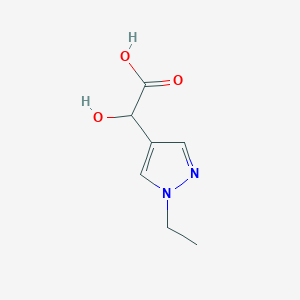
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)


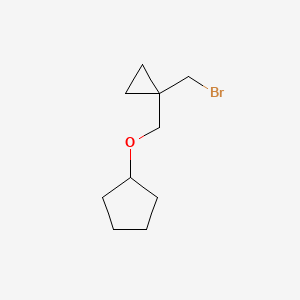

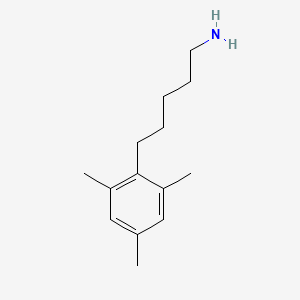
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
